2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde
Description
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-6-7-14-15-13(9-16(14)8-11)12-4-2-1-3-5-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUHCJZXAIVQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with a formylating agent. One common method includes suspending 2-phenylimidazo[1,2-a]pyridine in chloroform, followed by the addition of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) at low temperatures (0–5°C). The mixture is then refluxed for several hours, neutralized with sodium carbonate, and purified to obtain the desired product .
Chemical Reactions Analysis
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 2-Phenylimidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the imidazo[1,2-a]pyridine scaffold can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .
Ligands for Receptors
Compounds containing the imidazo[1,2-a]pyridine moiety have been identified as potent and selective ligands for peripheral benzodiazepine receptors. Research indicated that structural variations can significantly influence binding affinity and electrophysiological properties, making these compounds valuable in developing new therapeutic agents for neurological disorders .
Material Science
Sensing Applications
The engineering of imidazo[1,2-a]pyridine into dual-state emissive luminogens has opened avenues for environmental sensing applications. For example, 2-Phenylimidazo[1,2-a]pyridine derivatives have shown promise in detecting hydrazine with high sensitivity (detection limit of 0.013 mM) . These luminogens can be utilized in live-cell imaging due to their robust emission patterns.
Adsorbents for Heavy Metals
In environmental applications, mesoporous silica modified with 2-Phenylimidazo[1,2-a]pyridine has been developed as an efficient adsorbent for removing Cu(II) ions from aqueous solutions. This modification enhances the material's selectivity and capacity for heavy metal ion adsorption .
Case Studies
Case Study 1: Anticancer Activity
A series of derivatives were synthesized and tested against human cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly increased cytotoxicity, demonstrating the importance of structural optimization in drug design .
Case Study 2: Environmental Sensing
The development of dual-state emissive luminogens utilizing 2-Phenylimidazo[1,2-a]pyridine was evaluated for hydrazine detection. The study revealed that these compounds could effectively differentiate between hydrazine and other organic solvents, showcasing their potential use in environmental monitoring .
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with various molecular targets. For instance, it can act as a corrosion inhibitor by adsorbing onto metal surfaces, forming a protective film that prevents corrosion. This adsorption is typically through chemisorption, following the Langmuir adsorption isotherm .
Comparison with Similar Compounds
Key Structural Features:
- Crystal Structure : Single-crystal X-ray analysis reveals a dihedral angle of 28.61° between the imidazo[1,2-a]pyridine and phenyl rings, indicating moderate planarity disruption. Intermolecular interactions include weak C–H···O/N hydrogen bonds and π-π stacking (centroid distance: 3.7187 Å), forming ribbon-like chains .
- Synthesis : The compound is synthesized via Suzuki-Miyaura coupling or directed C–H activation strategies, as demonstrated in the preparation of intermediates like 2-Phenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (12a) .
The following analysis compares 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituent Position and Functional Group Variations
Table 1: Key Derivatives and Their Properties
Key Observations :
- Electrophilic Reactivity : The 6-carbaldehyde group enhances electrophilicity, enabling nucleophilic additions (e.g., aminations) compared to electron-withdrawing groups like -COOH or -Cl .
- Solubility : Carboxylic acid derivatives (e.g., 3- or 7-COOH) exhibit higher aqueous solubility than the aldehyde, which is more lipophilic .
Key Findings :
- Scaffold Optimization: Fluorination of the phenyl ring (e.g., 2-fluorophenyl) or substitution with morpholino at the 6-position improves metabolic stability and potency .
- Carbaldehyde Utility : The aldehyde group serves as a versatile handle for synthesizing Schiff bases or hydrazones, though unmodified aldehydes may exhibit lower bioavailability due to reactivity .
Biological Activity
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its ability to interact with various biological targets. The synthesis typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with formylating agents under controlled conditions, yielding the carbaldehyde derivative .
Biological Activity Overview
2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde exhibits a range of biological activities, primarily as a ligand for various receptors and enzymes. Its activity can be summarized as follows:
- Peripheral Benzodiazepine Receptor (PBR) Interaction : The compound has been shown to bind selectively to PBR, influencing neurosteroid synthesis and potentially impacting neuropsychiatric conditions .
- Anticancer Activity : Research indicates that derivatives of this compound may inhibit specific kinases involved in cancer progression, suggesting potential applications in oncology .
- Antimicrobial Properties : Certain studies have reported antimicrobial effects against various bacterial strains, indicating its potential as an antibacterial agent .
The biological activity of 2-Phenylimidazo[1,2-a]pyridine-6-carbaldehyde can be attributed to several mechanisms:
- Receptor Modulation : The compound's interaction with PBR modulates the synthesis of neuroactive steroids like pregnenolone and progesterone, which are crucial for neuroprotection and mood regulation .
- Kinase Inhibition : By inhibiting specific kinases, the compound disrupts signaling pathways that promote cell proliferation and survival in cancer cells .
- Antimicrobial Action : The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| PBR Binding | High affinity and selectivity | |
| Anticancer Activity | Inhibition of cancer cell proliferation | |
| Antimicrobial Activity | Inhibition of Proteus and Klebsiella |
Case Study: Neurosteroid Synthesis
A study evaluated the effects of 2-Phenylimidazo[1,2-a]pyridine derivatives on GABA(A) receptors in Xenopus oocytes. The results demonstrated that specific ligands derived from this compound stimulated neurosteroid production significantly more than controls, highlighting its potential therapeutic role in treating anxiety and depression .
Case Study: Anticancer Potential
In vitro assays showed that certain derivatives exhibited potent inhibitory effects on tumor cell lines, suggesting that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold could enhance anticancer activity. Structure-activity relationship (SAR) studies revealed that lipophilic substitutions at position 8 were particularly beneficial for binding affinity to target kinases .
Q & A
Q. How do solvent polarity and reaction time influence byproduct formation during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
